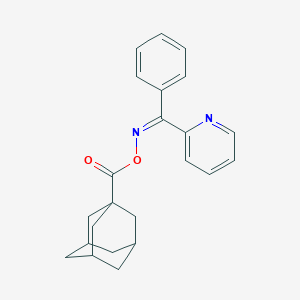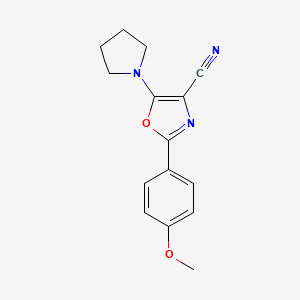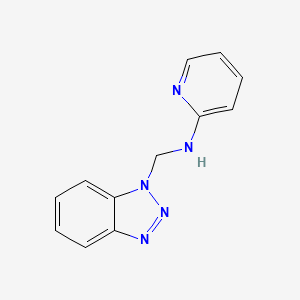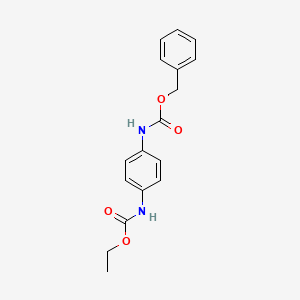
2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have numerous applications in scientific research, particularly in the field of diabetes and metabolic disorders. In
作用機序
The mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the inhibition of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is an enzyme that breaks down incretin hormones, which are important regulators of glucose metabolism. By inhibiting 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been found to have numerous biochemical and physiological effects. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation. Additionally, it has been found to have beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing HDL cholesterol levels.
実験室実験の利点と制限
One of the major advantages of using 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in lab experiments is its specificity for 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibition. This allows for precise manipulation of glucose metabolism and insulin secretion. However, one limitation of using this compound is its potential for off-target effects, which may complicate data interpretation.
将来の方向性
There are numerous future directions for the study of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. One area of research is the development of more potent and selective 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors. Additionally, studies are needed to investigate the long-term effects of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibition on glucose metabolism and insulin secretion. Finally, the potential applications of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, should be explored.
Conclusion
In conclusion, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is a promising compound with numerous applications in scientific research. Its specificity for 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibition allows for precise manipulation of glucose metabolism and insulin secretion, making it a valuable tool for the study of diabetes and metabolic disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in the treatment of other metabolic disorders.
合成法
The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction of phenylacetic acid with 2,5-diketopiperazine in the presence of a suitable catalyst. The reaction yields 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate as the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been extensively studied for its potential applications in the treatment of diabetes and metabolic disorders. It has been found to inhibit dipeptidyl peptidase-4 (2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate), an enzyme that plays a key role in glucose metabolism. By inhibiting 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
特性
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-8-4-5-9-15(14)23-18(22)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXOSHIHOIUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxopyrrolidin-1-yl)phenyl phenylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)
![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)


![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)



![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)

